molecular formula C19H20BrNO3 B4940315 (2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Cat. No.: B4940315
M. Wt: 390.3 g/mol
InChI Key: BVXSGBFOLCAUAA-UXBLZVDNSA-N
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Description

(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a double bond conjugated with an amide group. This compound features a bromophenyl group and a dimethoxyphenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: The starting materials, 4-bromobenzaldehyde and 3,4-dimethoxyphenethylamine, undergo a condensation reaction to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced to form the corresponding amine.

    Acylation: The amine is acylated with acryloyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions such as temperature, pressure, and catalyst concentration. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
  • (2E)-3-(4-fluorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide

Uniqueness

(2E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with molecular targets.

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO3/c1-23-17-9-5-15(13-18(17)24-2)11-12-21-19(22)10-6-14-3-7-16(20)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXSGBFOLCAUAA-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C=CC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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